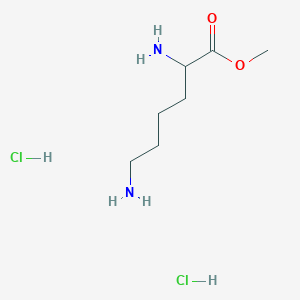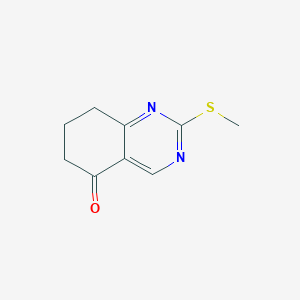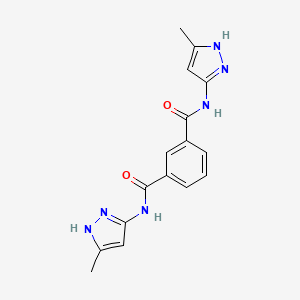
DL-Phenylalanine-3-13C
Overview
Description
DL-Phenylalanine-3-13C is a compound with the linear formula C6H513CH2CH(NH2)CO2H . It has a molecular weight of 166.18 . .
Molecular Structure Analysis
The molecular structure of DL-Phenylalanine-3-13C is represented by the SMILES stringNC([13CH2]c1ccccc1)C(O)=O . This indicates that the compound contains a phenyl group (c1ccccc1) attached to a carbon atom that is further connected to an amine (NH2) and a carboxyl group (CO2H). Physical And Chemical Properties Analysis
DL-Phenylalanine-3-13C is a solid substance . It has a melting point of 266-267 °C (dec.) (lit.) . The compound has a mass shift of M+1 .Scientific Research Applications
1. Amino Acid Metabolism Studies
DL-Phenylalanine-3-13C has been used to study amino acid metabolism, especially in vulnerable groups such as pregnant women, children, and patients. Thorpe et al. (1999) explored how variations in protein intake prior to a study day can affect amino acid kinetics, using DL-Phenylalanine-3-13C to measure phenylalanine kinetics in healthy adult subjects (Thorpe, Roberts, Ball, & Pencharz, 1999).
2. Structural and Chemical Analysis
Potrzebowski et al. (2000) employed 13C solid-state NMR spectroscopy for the study of N-benzoyl-DL-phenylalanine. The research provided insights into the structural aspects of this compound, enhancing our understanding of its chemical properties (Potrzebowski, Tekely, Błaszczyk, & Wieczorek, 2000).
3. Nutritional Science and Dietetics
In the field of nutrition, DL-Phenylalanine-3-13C is used to develop protocols for determining amino acid kinetics in humans. Bross, Ball, and Pencharz (1998) developed a minimally invasive protocol for this purpose, highlighting its potential application in pediatric studies (Bross, Ball, & Pencharz, 1998).
4. Psychiatric and Neurological Research
The compound has been utilized in psychiatry and neurology, especially in the study of schizophrenia. Teraishi et al. (2012) used 13C-phenylalanine breath tests to examine phenylalanine kinetics in schizophrenia patients, providing new insights into the metabolic changes associated with this disorder (Teraishi et al., 2012).
5. Molecular Biology and Enzymology
DL-Phenylalanine-3-13C is also significant in the study of molecular biology and enzymology. Research by Kricheldorf et al. (2009) on dipeptide syntheses using DL-phenylalanine showed the stereospecificity of these reactions, which is crucial for understanding protein synthesis at the molecular level (Kricheldorf, Au, & Mang, 2009).
6. Agricultural and Plant Science
In agriculture and plant science, DL-Phenylalanine-3-13C aids in understanding the biosynthesis of various plant compounds. Mitsuhashi, Kaneko, and Sasaki (1962) demonstrated the incorporation of DL-Phenylalanine-2-14C into isoflavones in red clover, advancing our knowledge of plant metabolic pathways (Mitsuhashi, Kaneko, & Sasaki, 1962).
7. Pharmaceutical Research
In pharmaceutical research, DL-Phenylalanine-3-13C is used to study drug metabolism and synthesis. For instance, research on the enzymatic synthesis of L-phenylalanine labeled with 13C or 14C provides valuable data for drug development and understanding pharmacokinetics (Jemielity, Kańska, & Kański, 1998).
properties
IUPAC Name |
2-amino-3-phenyl(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514740 | |
| Record name | (beta-~13~C)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Phenylalanine-3-13C | |
CAS RN |
286425-42-1 | |
| Record name | (beta-~13~C)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester](/img/structure/B1601414.png)
![Diphenyl[3-(triethoxysilyl)propyl]phosphine](/img/structure/B1601415.png)





![N-[5-(diethylamino)-2-nitrosophenyl]acetamide](/img/structure/B1601425.png)
![5H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3,6,7-tetrahydro-3-methyl-7-oxo-](/img/structure/B1601428.png)




